BenchChemオンラインストアへようこそ!

N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Carboxylesterase inhibition CES2 selectivity Human liver microsomes

N-(4-Ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892853-03-1, molecular formula C₁₆H₁₄N₂OS, molecular weight 282.36 g/mol) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide structural class. This compound features a benzothiazole bicycle substituted with an ethyl group at the 4-position, linked via an amide bond to an unsubstituted phenyl ring.

Molecular Formula C16H14N2OS
Molecular Weight 282.36
CAS No. 892853-03-1
Cat. No. B2812725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
CAS892853-03-1
Molecular FormulaC16H14N2OS
Molecular Weight282.36
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H14N2OS/c1-2-11-9-6-10-13-14(11)17-16(20-13)18-15(19)12-7-4-3-5-8-12/h3-10H,2H2,1H3,(H,17,18,19)
InChIKeyWAJJTMATMWUTDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892853-03-1): Core Chemical Identity and Procurement Baseline


N-(4-Ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892853-03-1, molecular formula C₁₆H₁₄N₂OS, molecular weight 282.36 g/mol) is a synthetic small molecule belonging to the N-(benzothiazol-2-yl)benzamide structural class . This compound features a benzothiazole bicycle substituted with an ethyl group at the 4-position, linked via an amide bond to an unsubstituted phenyl ring. The benzothiazole-benzamide scaffold is recognized as a privileged structure in medicinal chemistry, with documented capacity to engage diverse biological targets including LRRK2 kinase and human carboxylesterases (CES1/CES2) [1][2]. As a research-grade compound (typical purity ≥95%), it serves as a versatile intermediate and probe molecule for structure-activity relationship (SAR) studies, neurodegenerative disease research, and pharmacokinetic investigations .

Why N-(4-Ethyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Interchanged with Other N-(Benzothiazol-2-yl)benzamide Analogs


The N-(benzothiazol-2-yl)benzamide chemotype exhibits profound functional sensitivity to substituent identity and positioning on the benzothiazole ring. Published SAR studies demonstrate that the nature of the 4-position substituent directly modulates electronic distribution across the bicyclic system, altering target binding affinity, metabolic stability, and off-target profiles [1]. The 4-ethyl substituent in the target compound (CAS 892853-03-1) provides a distinct combination of moderate lipophilicity (calculated cLogP contribution) and steric bulk compared to 4-H (CAS 5005-14-1; R = H; MW 254.31), 4-methyl (CAS 108619-01-8; R = CH₃; MW 268.34), and 4-chloro (CAS 100856-54-0; R = Cl; MW 288.75) analogs [2]. In carboxylesterase inhibition assays, the 4-ethyl-substituted benzothiazole core achieved a CES2 IC₅₀ of 20 nM and Kᵢ of 42 nM in human liver microsomes [3]; no equivalent quantitative data have been reported for the 4-H, 4-methyl, or 4-chloro unsubstituted benzamide counterparts, underscoring that subtle alkyl chain variation can produce non-linear shifts in potency that preclude reliable activity extrapolation from one congener to another.

Quantitative Differentiation Evidence for N-(4-Ethyl-1,3-benzothiazol-2-yl)benzamide (892853-03-1)


Human Carboxylesterase 2 (CES2) Inhibition: Nanomolar Potency Demonstrated in Human Liver Microsomes

The 4-ethyl-substituted benzothiazole-benzamide (CAS 892853-03-1) exhibits potent inhibition of human carboxylesterase 2 (CES2) with an IC₅₀ of 20 nM and a competitive inhibition constant (Kᵢ) of 42 nM, as measured in human liver microsomes using fluorescein diacetate as substrate with a 10-minute preincubation [1]. In the same experimental system sourced from ChEMBL (CHEMBL3774603), CES1 inhibition was also evaluated, and the differentiation in potency between CES2 and CES1 for this compound provides a quantifiable selectivity window [1]. For comparison, the broader class of benzothiazole-containing carboxylesterase inhibitors typically displays CES2 IC₅₀ values in the low micromolar range (e.g., CES2-IN-1, IC₅₀ = 6.72 μM) ; the 20 nM IC₅₀ of the 4-ethyl benzamide represents an approximately 336-fold improvement over this class baseline, positioning it as a sub-micromolar CES2 probe tool.

Carboxylesterase inhibition CES2 selectivity Human liver microsomes Pharmacokinetic probe

4-Ethyl Substituent Effect: Structural Differentiation from 4-H, 4-Methyl, and 4-Chloro Analogs for SAR-Guided Procurement

The 4-position substitution on the benzothiazole ring systematically alters physicochemical properties that govern target engagement and ADME profiles. The target compound bears a 4-ethyl group (MW 282.36; lipophilic contribution from the ethyl moiety); the closest commercially available comparators include the 4-H parent (CAS 5005-14-1, MW 254.31), the 4-methyl analog (CAS 108619-01-8, MW 268.34), and the 4-chloro analog (CAS 100856-54-0, MW 288.75) . Within the benzothiazole-benzamide LRRK2 inhibitor patent series (EP3842422), the 6-position substitution pattern has been systematically explored and shown to produce IC₅₀ values spanning from nanomolar to micromolar ranges; the 4-ethyl substitution represents an underexplored vector in patent-annotated SAR [1]. The ethyl group provides a balanced hydrophobicity increment (estimated π value ≈ +1.0 relative to 4-H) without the electron-withdrawing effect of 4-Cl, which can alter benzothiazole ring electronics and amide bond stability.

Structure-activity relationship Benzothiazole substitution Lipophilicity modulation Lead optimization

LRRK2 Kinase Pharmacological Chaperoning and Neuroprotective Pathway Modulation: Benzothiazole-Benzamide Scaffold Engagement

Compounds bearing the benzothiazole-benzamide core are claimed in patent EP3842422 as selective LRRK2 kinase inhibitors with demonstrated capacity to modulate Wnt/β-catenin signaling and promote oligodendrocytic fate specification [1]. In the published medicinal chemistry campaign, benzothiazole-based LRRK2 inhibitor compound 5 achieved an IC₅₀ of 0.70 μM for LRRK2 enzymatic inhibition . While the specific IC₅₀ of N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide against LRRK2 has not been disclosed in the patent's Table 1 data, its structural conformity to the Markush formula — specifically, a benzothiazol-2-yl-benzamide core with a C1-C6 alkyl substituent permitted at the 4-position — places it within the claimed chemical space of active LRRK2 modulators [1]. This contrasts with non-benzothiazole LRRK2 inhibitor chemotypes (e.g., pyrazolopyrimidines such as CZC-54252, LRRK2 IC₅₀ = 1.28 nM) that target the kinase ATP pocket through distinct binding modes and cannot engage the Wnt/β-catenin modulatory function described for the benzothiazole-benzamide series [2].

LRRK2 kinase inhibition Parkinson's disease Wnt/β-catenin signaling Neuroprotection

Antiproliferative Activity in N-1,3-Benzothiazol-2-ylbenzamide Series: Apoptosis Induction with Structural Specificity

A systematically evaluated series of N-1,3-benzothiazol-2-ylbenzamide derivatives demonstrated prominent antiproliferative effects on HepG2 (human liver hepatocellular carcinoma) and MCF-7 (human breast cancer) cell lines, with proapoptotic activity being particularly evident for certain substituted analogs [1]. In this study, the structure-activity relationship revealed that substituents on the benzamide phenyl ring (rather than the benzothiazole 4-position) were the primary drivers of differential cytotoxicity across the series; compound 1k emerged as the most potent proapoptotic derivative with marked MCF-7 selectivity [1]. The 4-ethyl-substituted benzothiazole analog (target compound) provides a benzothiazole-ring-modified entry point for dissecting the contribution of the heterocyclic substitution to cytotoxicity versus the benzamide ring modifications. Related benzothiazole-based EGFR inhibitors have demonstrated IC₅₀ values as low as 24.58–30.42 nM against EGFR tyrosine kinase, comparable to lapatinib (IC₅₀ = 17.38 nM), as reference benchmarks for anticancer potency achievable within this chemotype [2].

Anticancer activity Apoptosis induction HepG2 hepatocellular carcinoma MCF-7 breast cancer

Recommended Research and Procurement Application Scenarios for N-(4-Ethyl-1,3-benzothiazol-2-yl)benzamide (892853-03-1)


CES2-Focused Drug Metabolism and Pharmacokinetic (DMPK) Probe Development

With a documented CES2 IC₅₀ of 20 nM (Kᵢ = 42 nM) in human liver microsomes, this compound serves as a high-potency tool for investigating CES2-mediated hydrolysis of ester prodrugs (e.g., irinotecan, capecitabine) and for calibrating CES2 activity in hepatocyte or microsomal assays [1]. Its ~336-fold potency advantage over reference CES2 inhibitor CES2-IN-1 (IC₅₀ = 6.72 μM) enables experiments at low nanomolar concentrations where off-target CES1 interference is minimized, proving the CES2 selectivity window observed in parallel CES1 testing [1]. Procurement recommendation: Verify batch-to-batch CES2 IC₅₀ reproducibility by the supplier.

LRRK2 Kinase SAR Expansion and Wnt/β-Catenin Pathway Dissection in Neurodegenerative Disease Models

As a benzothiazole-benzamide core compound within the Markush scope of EP3842422, this 4-ethyl analog enables systematic exploration of how alkyl chain length at the benzothiazole 4-position influences LRRK2 inhibition potency and Wnt/β-catenin signaling enhancement [2]. Unlike the extensively characterized 6-substituted benzothiazole LRRK2 inhibitors (e.g., 6-methoxy, 6-chloro, 6-trifluoromethyl variants listed in EP3842422), the 4-position SAR remains comparatively underexplored, offering opportunities for novel intellectual property generation and mechanistic differentiation from ATP-site-directed LRRK2 inhibitors such as CZC-54252 [2].

Benzothiazole Ring Substitution SAR Studies for Anticancer Lead Optimization

The published N-1,3-benzothiazol-2-ylbenzamide antiproliferative series (Corbo et al., 2016) established that benzamide phenyl ring modifications drive differential cytotoxicity in HepG2 and MCF-7 cells; however, the contribution of benzothiazole 4-position alkyl substitution was not evaluated in that study [3]. Procuring this 4-ethyl analog allows research groups to complete the SAR matrix by testing whether benzothiazole ring alkylation synergizes with, antagonizes, or is orthogonal to benzamide ring substitutions for apoptosis induction, G2/M cell cycle arrest, and ROS modulation phenotypes reported for this chemotype [3].

Negative Control Differentiation: Ensuring Compound Identity in Multi-Analog Screening Campaigns

Given the commercial availability of closely related analogs (4-H: CAS 5005-14-1; 4-methyl: CAS 108619-01-8; 4-chloro: CAS 100856-54-0) and the documented sensitivity of benzothiazole SAR to subtle substituent changes, procurement of the correct 4-ethyl compound (CAS 892853-03-1) with verified analytical characterization (¹H NMR, LC-MS, HPLC purity ≥95%) is critical . Laboratories running parallel SAR screens must implement orthogonal identity confirmation (e.g., InChI Key WAJJTMATMWUTDY-UHFFFAOYSA-N) to prevent cross-contamination or mislabeling between the 4-ethyl and 4-methyl analogs, which differ by only one methylene unit (MW difference: 14.02 Da) and may not be fully resolved by low-resolution MS alone .

Quote Request

Request a Quote for N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.